molecular formula C20H21F3N2O2 B049055 Epptb CAS No. 1110781-88-8

Epptb

Cat. No.: B049055
CAS No.: 1110781-88-8
M. Wt: 378.4 g/mol
InChI Key: KLFVWQCQUXXLOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPPTB involves several steps. The canonical SMILE code for this compound is used to construct the two-dimensional structure of the ligand . The preparation typically involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures.

Chemical Reactions Analysis

Types of Reactions

EPPTB undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

EPPTB has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, effects on neurotransmission, and implications for psychiatric disorders.

Pharmacological Properties

This compound has been characterized as a potent antagonist for mouse TAAR1 (mTAAR1), with an IC50 value of 27.5 nM. In contrast, it shows significantly reduced potency at human TAAR1 (hTAAR1) and rat TAAR1 (rTAAR1), with IC50 values of 7.5 μM and 4.5 μM, respectively . This differential activity suggests that while this compound may be effective in animal models, its application in human subjects may require caution due to its lower efficacy.

Table 1: Potency of this compound at Different TAAR1 Receptors

Receptor TypeIC50 Value (nM)
mTAAR127.5
hTAAR17500
rTAAR14500

Research indicates that this compound functions not only as an antagonist but may also exhibit inverse agonist properties at mTAAR1. It has been shown to reduce cAMP production stimulated by mTAAR1, highlighting its role in modulating intracellular signaling pathways associated with dopamine and serotonin neurotransmission .

In vivo studies have demonstrated that this compound can influence the excitability of dopaminergic neurons. Specifically, it has been reported to block the inhibitory effects of LSD on ventral tegmental area (VTA) dopamine neurons, suggesting a potential role in counteracting certain psychostimulant effects .

Study on Dopamine Neurons

A significant study investigated the effects of this compound on dopamine neuron activity in transgenic mice overexpressing TAAR1. The findings revealed that administration of this compound led to increased dopamine concentrations in the nucleus accumbens and enhanced excitability of dopaminergic neurons, suggesting that TAAR1 antagonism could have implications for treating conditions like schizophrenia and substance use disorders .

Effects on Behavioral Outcomes

In another research context, this compound was evaluated for its impact on behavioral responses to psychostimulants. The study indicated that pre-treatment with this compound could mitigate the behavioral effects induced by amphetamines, further supporting its potential as a therapeutic agent in managing stimulant-induced behaviors .

Implications for Psychiatric Disorders

Given its pharmacological profile, this compound is being explored for its therapeutic potential in various psychiatric disorders. The modulation of TAAR1 activity may provide new avenues for treatment strategies aimed at conditions such as schizophrenia, where dysregulation of dopaminergic signaling is prevalent. The ability of this compound to influence neurotransmitter systems positions it as a candidate for further clinical investigation.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVWQCQUXXLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030324
Record name N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110781-88-8
Record name N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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